REACTION_SMILES
|
[C:37](=[O:38])([O-:39])[O-:40].[CH3:24][O:25][c:26]1[cH:27][c:28]([CH2:34][CH2:35][NH2:36])[cH:29][cH:30][c:31]1[O:32][CH3:33].[K+:41].[K+:42].[O:43]=[CH:44][N:45]([CH3:46])[CH3:47].[c:1]1([CH:7]([N:8]2[CH2:9][CH2:10][N:11]([CH2:14][CH:15]3[CH2:16][O:17]3)[CH2:12][CH2:13]2)[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH:7]([N:8]2[CH2:9][CH2:10][N:11]([CH2:14][CH:15]([CH2:16][NH:36][CH2:35][CH2:34][c:28]3[cH:27][c:26]([O:25][CH3:24])[c:31]([O:32][CH3:33])[cH:30][cH:29]3)[OH:17])[CH2:12][CH2:13]2)[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CCN)cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(C(c2ccccc2)N2CCN(CC3CO3)CC2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(CCNCC(O)CN2CCN(C(c3ccccc3)c3ccccc3)CC2)cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |